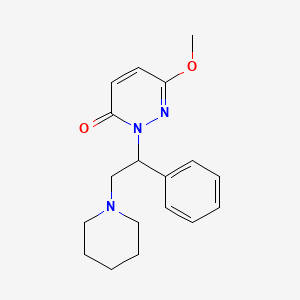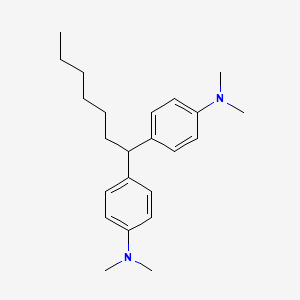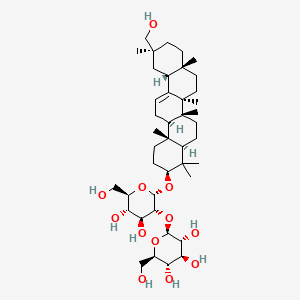
N,N'-1,3-Phenylenebisstearamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-1,3-Phenylenebisstearamide: is an organic compound characterized by the presence of two stearamide groups attached to a 1,3-phenylene ring. This compound is known for its applications in various industrial processes, particularly as a lubricant and release agent. It is a white, waxy solid that is relatively stable under standard conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,3-Phenylenebisstearamide typically involves the reaction of 1,3-phenylenediamine with stearic acid. The process can be summarized in the following steps:
Preparation of Reactants: Dissolve 1,3-phenylenediamine in a suitable solvent such as acetone.
Reaction with Stearic Acid: Add stearic acid to the solution and heat the mixture to facilitate the reaction.
Dehydration: Use a dehydrating agent like acetic anhydride to remove water formed during the reaction.
Purification: Filter, wash, and dry the product to obtain pure N,N’-1,3-Phenylenebisstearamide.
Industrial Production Methods: In industrial settings, the production of N,N’-1,3-Phenylenebisstearamide follows similar steps but on a larger scale. The use of continuous reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-1,3-Phenylenebisstearamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The stearamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stearic acid derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: N,N’-1,3-Phenylenebisstearamide is used as a crosslinking agent in polymer chemistry. It helps improve the mechanical properties and thermal stability of polymers.
Biology: In biological research, this compound is used as a model molecule to study the interactions between amides and biological macromolecules.
Industry: The compound is widely used as a lubricant and release agent in the manufacturing of plastics and rubber. It helps reduce friction and wear, improving the lifespan and performance of industrial products .
Mécanisme D'action
The mechanism by which N,N’-1,3-Phenylenebisstearamide exerts its effects is primarily through its interaction with other molecules. The stearamide groups can form hydrogen bonds with various substrates, enhancing their stability and functionality. In polymer chemistry, it acts as a crosslinking agent, forming covalent bonds between polymer chains and improving their mechanical properties .
Comparaison Avec Des Composés Similaires
Ethylene bis(stearamide): Similar in structure but with an ethylene linker instead of a phenylene ring.
Stearamidopropyl dimethylamine: Contains a stearamide group but with a different functional group attached.
Uniqueness: N,N’-1,3-Phenylenebisstearamide is unique due to its phenylene ring, which provides rigidity and stability to the molecule. This structural feature makes it particularly effective as a crosslinking agent in polymers, offering superior mechanical properties compared to similar compounds .
Propriétés
Numéro CAS |
15430-36-1 |
|---|---|
Formule moléculaire |
C42H76N2O2 |
Poids moléculaire |
641.1 g/mol |
Nom IUPAC |
N-[3-(octadecanoylamino)phenyl]octadecanamide |
InChI |
InChI=1S/C42H76N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-41(45)43-39-34-33-35-40(38-39)44-42(46)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-35,38H,3-32,36-37H2,1-2H3,(H,43,45)(H,44,46) |
Clé InChI |
NKQGYGDQAMXRRD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=CC=C1)NC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B12806056.png)




